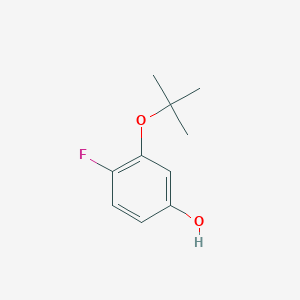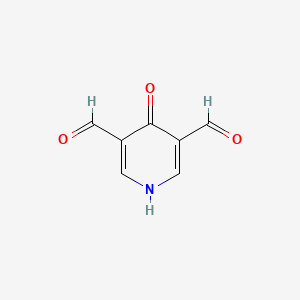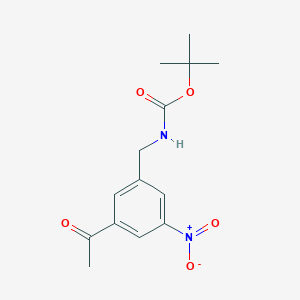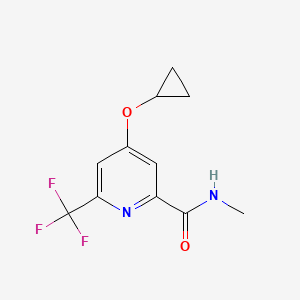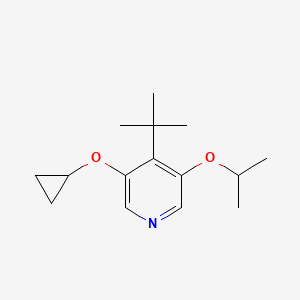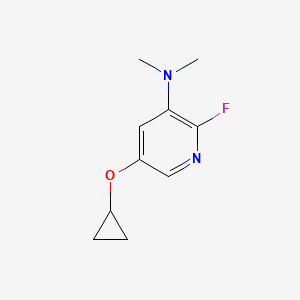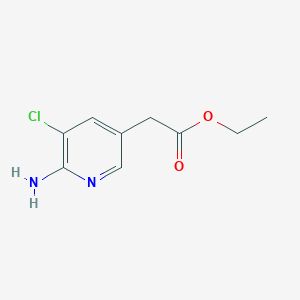![molecular formula C8H8ClF3N2 B14839636 2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is a chemical compound that features a pyridine ring substituted with a chlorine atom and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-5-(trifluoromethyl)pyridine.
Reaction with Ethylamine: The starting material is reacted with ethylamine under controlled conditions to introduce the ethanamine group.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Agrochemicals: The compound is utilized in the development of pesticides and herbicides.
Biological Research: It serves as a tool for studying biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 4-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to the presence of both the ethanamine group and the trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for specific applications in pharmaceuticals and agrochemicals.
Propiedades
Fórmula molecular |
C8H8ClF3N2 |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
2-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-6-4-14-3-5(1-2-13)7(6)8(10,11)12/h3-4H,1-2,13H2 |
Clave InChI |
KPVVZRNQSHUMNC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



